5-(2-(azepan-1-yl)-2-oxoethoxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(2-(azepan-1-yl)-2-oxoethoxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one” is a complex organic molecule. It contains an azepane ring, which is a seven-membered heterocyclic compound containing nitrogen. It also has an isoquinoline structure, which is a type of nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the azepane ring and the isoquinoline structure. The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azepane ring and the isoquinoline structure would contribute to the rigidity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The azepane ring might undergo reactions at the nitrogen atom, while the isoquinoline structure could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, and stability .Scientific Research Applications
Synthetic Pathways and Chemical Reactions
Dicyanomethylene Compounds as Cyanation Reagents : Research by Döpp, Jüschke, and Henkel (2002) explored the reaction of dicyanomethylene compounds with N-aryl dihydrobenzisoquinolines and dibenzazepines, leading to the formation of carbonitriles. This study demonstrates the chemical versatility and reactivity of related compounds in synthetic chemistry (Döpp, Jüschke, & Henkel, 2002).
Addition Reactions of Heterocyclic Compounds : Acheson, Gagan, and Harrison (1968) investigated the reactions of acetylenedicarboxylic esters with activated methyl groups on benzopyridines, leading to the formation of dihydroazepines. This study highlights the potential for creating complex heterocyclic structures through strategic synthetic routes (Acheson, Gagan, & Harrison, 1968).
Rh(III)-Catalyzed C-H Activation/Cycloaddition : Cui, Zhang, and Wu (2013) presented a Rh(III)-catalyzed method for C–H activation and cycloaddition, leading to the selective synthesis of spiro dihydroisoquinolinones and furan-fused azepinones. This research opens up new avenues for the synthesis of biologically relevant heterocycles (Cui, Zhang, & Wu, 2013).
Potential Applications in Medicinal Chemistry
- Binding and Preliminary Evaluation of Dopamine Receptor Ligands : Claudi et al. (2000) explored the binding affinity of derivatives of hydroxy-tetrahydroisoquinolines to dopamine receptors, providing insight into their potential as neuroactive compounds. While this study focuses on receptor binding, it underscores the importance of structural analogues like "5-(2-(azepan-1-yl)-2-oxoethoxy)-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one" in the development of neurological therapies (Claudi et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[2-(azepan-1-yl)-2-oxoethoxy]-2-ethyl-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-2-20-13-10-15-16(19(20)23)8-7-9-17(15)24-14-18(22)21-11-5-3-4-6-12-21/h7-9H,2-6,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISFDNVQYRSJES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.